molecular formula C35H45N3O5 B12037563 [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

Cat. No.: B12037563
M. Wt: 587.7 g/mol
InChI Key: ZLWZHQVSTVTLSM-AUGOTPMTSA-N
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Description

[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a naphthalene ring, a methoxybenzoate group, and a tetradecanoylaminoacetyl hydrazinylidene moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves a multi-step process. The initial step may include the formation of the naphthalene derivative through a Friedel-Crafts acylation reaction. This is followed by the introduction of the methoxybenzoate group via esterification. The final step involves the coupling of the tetradecanoylaminoacetyl hydrazinylidene moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of corresponding quinones. Reduction : Reduction reactions can target the hydrazinylidene moiety, converting it into a hydrazine derivative. Substitution

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide. Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used. Substitution : Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It may serve as a probe in biochemical assays to study enzyme interactions and cellular processes. Medicine Industry : The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydrazinylidene moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: : Compounds such as ethyl acetoacetate and diethyl malonate share some structural similarities with [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate. Uniqueness : The presence of the tetradecanoylaminoacetyl hydrazinylidene moiety distinguishes this compound from others, providing unique chemical properties and reactivity.

Properties

Molecular Formula

C35H45N3O5

Molecular Weight

587.7 g/mol

IUPAC Name

[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-18-33(39)36-26-34(40)38-37-25-31-30-17-15-14-16-27(30)21-24-32(31)43-35(41)28-19-22-29(42-2)23-20-28/h14-17,19-25H,3-13,18,26H2,1-2H3,(H,36,39)(H,38,40)/b37-25+

InChI Key

ZLWZHQVSTVTLSM-AUGOTPMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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